1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline
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Overview
Description
1-(2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a furochromenyl group with a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID involves multiple steps. One common synthetic route starts with the preparation of the furochromenyl intermediate, which is then coupled with a pyrrolidine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
Similar compounds include other furochromenyl and pyrrolidine derivatives. Compared to these compounds, 1-(2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETYL)PYRROLIDINE-2-CARBOXYLIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO6/c1-12-13-8-15-16(23(2,3)4)11-29-18(15)10-19(13)30-22(28)14(12)9-20(25)24-7-5-6-17(24)21(26)27/h8,10-11,17H,5-7,9H2,1-4H3,(H,26,27)/t17-/m0/s1 |
InChI Key |
KHOHXNBWNHRQEJ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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